molecular formula C20H26N4O B12483377 N-[(5-methylfuran-2-yl)methyl]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine

N-[(5-methylfuran-2-yl)methyl]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B12483377
M. Wt: 338.4 g/mol
InChI Key: CGEXVAQJSLYJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-methylfuran-2-yl)methyl]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine is a complex organic compound with a molecular formula of C17H22N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylfuran-2-yl)methyl]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or other aldehydes Finally, the furan ring is introduced via a Friedel-Crafts alkylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylfuran-2-yl)methyl]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, dihydrobenzimidazoles, and various substituted derivatives of the original compound .

Scientific Research Applications

N-[(5-methylfuran-2-yl)methyl]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to DNA and proteins, disrupting their function and leading to cell death. The piperidine ring enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methylfuran-2-yl)methyl]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine is unique due to its combination of a benzimidazole core, a piperidine ring, and a furan ring.

Properties

Molecular Formula

C20H26N4O

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-1-(2-piperidin-1-ylethyl)benzimidazol-2-amine

InChI

InChI=1S/C20H26N4O/c1-16-9-10-17(25-16)15-21-20-22-18-7-3-4-8-19(18)24(20)14-13-23-11-5-2-6-12-23/h3-4,7-10H,2,5-6,11-15H2,1H3,(H,21,22)

InChI Key

CGEXVAQJSLYJKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC2=NC3=CC=CC=C3N2CCN4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.